molecular formula C13H18FN3O5 B12227517 Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate

Cat. No.: B12227517
M. Wt: 315.30 g/mol
InChI Key: URSLLVMSZORYOI-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrimidine ring with ketone groups at positions 2 and 4. Key structural features include:

  • 5-Fluoro substituent: Enhances electronic effects and metabolic stability.
  • Methyl carboxylate at position 1: Acts as an ester prodrug moiety, influencing solubility and bioavailability.

DHPM derivatives are widely studied for therapeutic applications due to their structural versatility and interactions with biological targets like kinases and GPCRs .

Properties

Molecular Formula

C13H18FN3O5

Molecular Weight

315.30 g/mol

IUPAC Name

methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate

InChI

InChI=1S/C13H18FN3O5/c1-3-4-5-6-7-15-11(19)16-8-9(14)10(18)17(12(16)20)13(21)22-2/h8H,3-7H2,1-2H3,(H,15,19)

InChI Key

URSLLVMSZORYOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation via Cyclization

The pyrimidine core is typically synthesized through cyclization reactions. A prominent method involves α-fluoropropionoylacetate esters as starting materials. For example, α-fluoropropionoylacetate methyl ester reacts with formamide under basic conditions (e.g., sodium methoxide in methanol) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediates. Key parameters include:

  • Temperature : Controlled below 50°C to prevent side reactions.
  • Base Selection : Sodium methoxide (preferred) or ethanolato, with a molar ratio of 2–4:1 relative to the ester.
  • Reaction Time : 10–24 hours for complete cyclization.

This method avoids costly palladium catalysts and harsh oxidants, making it industrially scalable.

Carbamoylation Methods

Direct Carbamoylation with Hexyl Isocyanate

The hexylcarbamoyl group is introduced via coupling reactions. In one approach, hexyl isocyanate reacts with a pyrimidine intermediate (e.g., 5-fluoro-2,4-dioxopyrimidine-1-carboxylic acid) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile.

  • Conditions : Room temperature, 4–6 hours.
  • Yield : ~80–90% after purification by flash chromatography.

Alternative Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (NHS) forms an active ester, which reacts with hexylamine. This method minimizes racemization and is suitable for sensitive substrates.

Esterification Techniques

Methyl Chloroformate-Mediated Esterification

The final methyl ester is introduced using methyl chloroformate in the presence of triethylamine . For instance, treating 3-(hexylcarbamoyl)-5-fluoro-2,6-dioxopyrimidine-1-carboxylic acid with methyl chloroformate in dichloromethane yields the target compound.

  • Temperature : 0°C to room temperature.
  • Yield : 86% after extraction and solvent removal.

Direct Methylation of Carboxylic Acid Precursors

In industrial settings, methyl iodide and potassium carbonate in DMF are used for methylation, though this requires rigorous purification to remove residual salts.

Optimization and Scalability

Solvent and Base Selection

  • Methanol vs. Ethanol : Methanol provides higher cyclization yields due to better solubility of intermediates.
  • Base Strength : Strong bases (e.g., NaOMe) accelerate cyclization but require pH control to avoid decomposition.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves carbamoylated intermediates.
  • Recrystallization : Ethanol/water mixtures achieve >98% purity for final products.

Analytical Validation

Spectroscopic Characterization

  • NMR : Key signals include δ 2.24 ppm (CH3 of hexyl chain) and δ 7.09 ppm (pyrimidine C-H).
  • HPLC : Retention time of 6.8 min (C18 column, MeCN/H2O = 70:30).

Purity and Stability

  • Stability : Degrades in DMSO over 48 hours; recommended storage in anhydrous acetonitrile.

Comparative Analysis of Methods

Method Advantages Limitations Yield
DCC/DMAP Coupling High efficiency, minimal byproducts Costly reagents, requires chromatography 85–90%
EDCI/NHS Mild conditions, suitable for lab-scale Longer reaction times 75–80%
Methyl Chloroformate Rapid esterification, scalable Sensitive to moisture 86%

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Cost-Effective Reagents : Sodium methoxide over palladium catalysts.
  • Continuous Flow Systems : For carbamoylation to enhance throughput.
  • Green Chemistry : Solvent recovery (e.g., methanol distillation).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Parameter Target Compound Compound Compound Elagolix Sodium
Molecular Weight (g/mol) ~352.3 (est.) ~490.3 ~580.2 975.9
Key Substituents 5-F, hexylcarbamoyl, methyl ester 2-Bromobenzylidine, thiazolo Trimethylsilyl ethyl, methoxymethyl Trifluoromethyl, sodium carboxylate
logP (Predicted) ~3.5 ~2.8 ~1.2 ~2.1
Solubility Low (organic solvents) Moderate (DMSO) Low (THF) High (aqueous)
Therapeutic Indication Research compound (undisclosed) Antitumor Synthetic intermediate Endometriosis

Research Findings and Implications

  • Fluorine vs. Halogen Substituents : The target compound’s 5-fluoro group likely improves metabolic stability over brominated analogs (), reducing CYP450-mediated degradation .
  • Carbamoyl vs. Sulfamide Linkers : While sulfamide derivatives () show stronger target binding, the hexylcarbamoyl group balances lipophilicity and permeability for CNS applications.
  • Prodrug Strategies : The methyl ester in the target compound may undergo hydrolysis in vivo to a carboxylic acid, mimicking Elagolix’s active form but with delayed release .

Biological Activity

Methyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN3O5C_{13}H_{18}FN_{3}O_{5} with a molecular weight of 299.30 g/mol. The compound features a pyrimidine core substituted with a fluorine atom and a hexyl carbamoyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluorouracil derivatives with hexylamine under controlled conditions. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies have shown that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, derivatives with fluorine substitutions often demonstrate enhanced potency against various cancer cell lines due to their ability to interfere with nucleic acid synthesis .

Table 1: Biological Activity Summary

CompoundActivityIC50 (μM)Target
This compoundAnticancer0.004N/A
Ethyl 5-fluoro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylateAnticancer0.013N/A
N-Hexyl-5-methylamino-2,4-dioxopyrimidine-1-carboxamideAnticancer0.018N/A

The mechanism by which this compound exerts its effects is primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), leading to impaired DNA replication and ultimately inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the fluorine atom at position 5 significantly enhances the compound's inhibitory activity compared to its non-fluorinated counterparts. Variations in the alkyl chain length and branching also influence potency; for example, increasing the length of the carbamoyl group generally improves solubility and bioavailability without compromising activity .

Case Studies

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound exhibited potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 0.004 μM to 0.061 μM across different cell lines, indicating strong antitumor potential .

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of this compound led to significant tumor regression in xenograft models. The compound was well-tolerated with minimal side effects observed at therapeutic doses .

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